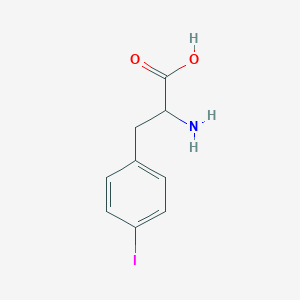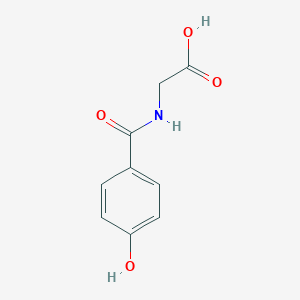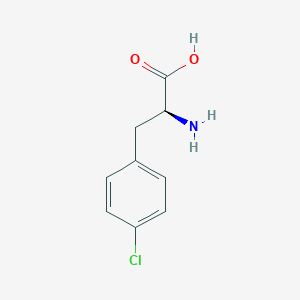
DL-m-Tyrosine
Descripción general
Descripción
Mecanismo De Acción
DL-m-Tirosina ejerce sus efectos a través de varios mecanismos:
Dianas Moleculares: Interactúa con enzimas involucradas en el metabolismo de los aminoácidos.
Vías Involucradas: Es parte de la vía metabólica que convierte la fenilalanina en tirosina, que está involucrada en la síntesis de neurotransmisores como la dopamina y la norepinefrina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: DL-m-Tirosina se puede sintetizar mediante varios métodos. Un enfoque común implica la hidroxilación de la fenilalanina. Esta reacción generalmente requiere un catalizador y condiciones de reacción específicas para garantizar que el grupo hidroxilo se agregue a la posición meta del anillo de benceno.
Métodos de Producción Industrial: La producción industrial de DL-m-Tirosina a menudo implica la síntesis enzimática. Este método utiliza enzimas para catalizar la hidroxilación de la fenilalanina, lo que resulta en la formación de DL-m-Tirosina. El proceso es eficiente y se puede escalar para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: DL-m-Tirosina sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.
Reducción: El grupo amino se puede reducir para formar aminas.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los ácidos pueden facilitar las reacciones de sustitución.
Productos Principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otros derivados reducidos.
Sustitución: Diversos compuestos aromáticos sustituidos
Aplicaciones Científicas De Investigación
DL-m-Tirosina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.
Biología: Se estudia su papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como biomarcador para ciertas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos y como componente en ensayos bioquímicos
Comparación Con Compuestos Similares
DL-m-Tirosina es única en comparación con otros compuestos similares debido a su patrón de hidroxilación específico. Compuestos similares incluyen:
L-Tirosina: El isómero para de la tirosina, que se encuentra comúnmente en las proteínas.
DL-o-Tirosina: El isómero orto de la tirosina.
L-m-Tirosina: El L-isómero de la meta-tirosina
La estructura única de DL-m-Tirosina le permite participar en reacciones bioquímicas específicas que otros isómeros no pueden, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
2-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXXXDKRQWDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019810 | |
| Record name | DL-m-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-06-4 | |
| Record name | DL-m-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tyrosine dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-m-Tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-m-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-hydroxyphenyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TYROSINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KGG1D4BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-m-Tyrosine interact with biological systems and what are the downstream effects?
A1: this compound, a positional isomer of the naturally occurring amino acid L-tyrosine, exhibits interesting interactions with enzymes involved in catecholamine synthesis. Research indicates that this compound can be metabolized by aromatic L-amino acid decarboxylase, the enzyme responsible for converting L-DOPA to dopamine. [, , ] This decarboxylation can lead to the formation of m-tyramine and m-octopamine, potentially influencing blood pressure regulation. [] Additionally, this compound acts as a substrate for dopa/tyrosine sulfotransferase, an enzyme found in human hepatoma cells. [] This enzyme catalyzes the sulfation of this compound, potentially influencing its metabolism and function. [] Interestingly, the D-form of m-tyrosine exhibits higher affinity for this enzyme compared to its L-enantiomer. []
Q2: Can you provide the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A2: While the provided research excerpts do not contain spectroscopic data, the molecular formula of this compound is C9H11NO3, and its molecular weight is 181.19 g/mol.
Q3: What is known about the stability and compatibility of this compound with other materials?
A3: The provided research excerpts do not offer specific information about the material compatibility and stability of this compound under various conditions.
Q4: Does this compound possess catalytic properties or have any known applications based on such properties?
A4: this compound itself is not known to possess catalytic properties. Its significance lies in its interaction with enzymes like aromatic L-amino acid decarboxylase and dopa/tyrosine sulfotransferase, as demonstrated in research studies. [, , , ]
Q5: Has this compound been studied using computational chemistry and modeling approaches?
A5: The provided research excerpts do not contain information regarding computational chemistry studies or the development of QSAR models for this compound.
Q6: How do structural modifications of this compound affect its activity, potency, and selectivity?
A6: Research on phenylalanine ammonia-lyase (PAL) provides insight into the structure-activity relationship of compounds similar to tyrosine. [] This enzyme, while primarily acting on phenylalanine, exhibits activity with this compound at a rate comparable to L-phenylalanine. [] The study suggests that the position of the hydroxyl group on the aromatic ring is crucial for interaction with PAL, highlighting the importance of structural features for enzyme-substrate interactions. []
Q7: What is known about the stability of this compound under different conditions and are there formulation strategies to improve its stability, solubility, or bioavailability?
A7: The provided research excerpts do not delve into the stability of this compound under various conditions or strategies for enhancing its formulation.
Q8: Does the use or production of this compound raise any SHE (Safety, Health, and Environment) concerns?
A8: The provided research excerpts do not mention specific SHE regulations or concerns related to this compound.
Q9: What is the pharmacokinetic and pharmacodynamic profile of this compound?
A9: Research indicates that administration of this compound to rats leads to an accumulation of its decarboxylation products, m-tyramine and m-octopamine, in both the brain and heart. [] This suggests that this compound can cross the blood-brain barrier and be metabolized within the central nervous system. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q10: Are there studies demonstrating the in vitro and in vivo efficacy of this compound?
A10: While the provided research excerpts do not describe specific in vitro efficacy assays, in vivo studies in rats have demonstrated the impact of this compound on blood pressure. [] When decarboxylation is inhibited peripherally, this compound administration leads to a hypotensive effect, suggesting a central mechanism of action. []
Q11: Has any resistance been observed to this compound or are there cross-resistance concerns with other compounds?
A11: The provided research excerpts do not mention any resistance mechanisms or cross-resistance concerns related to this compound.
Q12: What is the safety profile of this compound, including its potential toxicity and adverse effects?
A12: The provided research excerpts do not offer comprehensive data on the toxicity or adverse effects of this compound.
Q13: Are there specific drug delivery systems or targeting strategies being explored for this compound?
A13: The provided research excerpts do not discuss any specific drug delivery systems or targeting strategies for this compound.
Q14: Have any biomarkers been identified to predict the efficacy of this compound or monitor its effects?
A14: The provided research excerpts do not provide information regarding biomarkers for this compound efficacy or treatment response monitoring.
Q15: What analytical methods and techniques are commonly employed for the characterization and quantification of this compound?
A15: Research utilizes high-performance liquid chromatography (HPLC) for analyzing this compound and its metabolites. [, , ] This technique allows for the separation and quantification of these compounds in various biological samples. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















